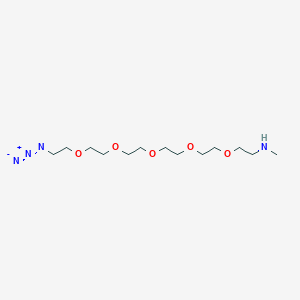

Methylamino-PEG5-azide

Descripción

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N4O5/c1-15-2-4-18-6-8-20-10-12-22-13-11-21-9-7-19-5-3-16-17-14/h15H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHWWGQHCQSYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methylamino-PEG5-azide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methylamino-PEG5-azide is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal methylamino group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, offers researchers a versatile tool for covalently linking molecules. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, making it an invaluable reagent in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This guide provides a comprehensive overview of the chemical properties, solubility, and relevant experimental protocols for this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is essential for accurate calculations in experimental design, including molarity and reaction stoichiometry.

| Property | Value | Source |

| Molecular Weight | 320.4 g/mol | --INVALID-LINK-- |

| Molecular Formula | C13H28N4O5 | --INVALID-LINK-- |

| CAS Number | 2055046-24-5 | --INVALID-LINK-- |

| Appearance | White to off-white solid or viscous liquid | General observation for similar compounds |

| Purity | Typically ≥95% | General supplier information |

Solubility Profile

| Solvent | Qualitative Solubility | Estimated Quantitative Solubility | Source |

| Water | Soluble | > 10 mg/mL | --INVALID-LINK--, --INVALID-LINK-- |

| Dimethyl Sulfoxide (DMSO) | Soluble | > 10 mg/mL | --INVALID-LINK--, --INVALID-LINK-- |

| Dimethylformamide (DMF) | Soluble | Not specified | --INVALID-LINK-- |

| Dichloromethane (DCM) | Soluble | Not specified | --INVALID-LINK-- |

Note: The estimated quantitative solubility is based on data for a structurally similar compound, Methoxy PEG Azide, and should be experimentally verified for this compound.

Experimental Protocols

The dual functionality of this compound allows for a range of conjugation strategies. The following are detailed methodologies for key experiments involving this crosslinker.

Determination of Aqueous Solubility

This protocol outlines a general method to determine the solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

Methodology:

-

Prepare a series of concentrations of this compound in PBS (e.g., 1, 5, 10, 20, 50, 100 mg/mL) in microcentrifuge tubes.

-

Vortex each tube vigorously for 2 minutes to facilitate dissolution.

-

Incubate the solutions at room temperature for 1 hour to reach equilibrium.

-

Visually inspect each tube for any undissolved particulate matter.

-

Centrifuge the tubes at 10,000 x g for 10 minutes to pellet any undissolved solid.

-

Carefully collect the supernatant from each tube.

-

Analyze the concentration of the dissolved this compound in the supernatant. This can be done by measuring the absorbance at a specific wavelength if the compound has a chromophore, or more accurately by a validated HPLC method.

-

The highest concentration at which no pellet is observed and the measured supernatant concentration matches the prepared concentration is determined as the solubility.

Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol describes a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO or DMF for dissolving reactants if necessary

Methodology:

-

Dissolve the alkyne-containing molecule and this compound in the reaction buffer. If necessary, prepare concentrated stock solutions in DMSO or DMF and add them to the aqueous buffer, ensuring the final organic solvent concentration is minimal (typically <5%).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of CuSO4 (e.g., 50 mM in water).

-

Prepare a stock solution of the copper ligand (THPTA or TBTA) (e.g., 50 mM in water or DMSO).

-

In a reaction vessel, combine the alkyne-containing molecule and a molar excess (typically 1.5-3 equivalents) of this compound.

-

Add the copper ligand to the reaction mixture (final concentration typically 1 mM).

-

Add CuSO4 to the reaction mixture (final concentration typically 0.1-0.5 mM).

-

Initiate the reaction by adding sodium ascorbate (final concentration typically 1-5 mM).

-

Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary. The reaction can be monitored by TLC, LC-MS, or HPLC.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, reversed-phase HPLC, or dialysis.

Amide Coupling Reaction

This protocol details the conjugation of the methylamino group of the crosslinker to a carboxylic acid-containing molecule using a carbodiimide (B86325) activator.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Reaction buffer (e.g., MES buffer, pH 4.5-6.0, or PBS, pH 7.4)

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Methodology:

-

Dissolve the carboxylic acid-containing molecule in the reaction buffer.

-

Add EDC (typically 1.5-2 equivalents relative to the carboxylic acid) and NHS (typically 1.5-2 equivalents) to the solution to activate the carboxyl groups.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

Add this compound (typically 1.5-5 equivalents relative to the carboxylic acid) to the reaction mixture.

-

Let the coupling reaction proceed for 2-4 hours at room temperature, or overnight at 4°C. The reaction progress can be monitored by HPLC or LC-MS.

-

Quench the reaction by adding a quenching solution to consume any unreacted activated carboxyl groups.

-

Purify the final conjugate using a suitable technique such as dialysis, size-exclusion chromatography, or preparative HPLC.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships of this compound's functionality and a typical experimental workflow for bioconjugation.

Caption: Functional components of this compound and their corresponding reactivities.

Caption: A typical workflow for creating a tri-molecular conjugate using this compound.

An In-Depth Technical Guide to the Mechanism and Application of Methylamino-PEG5-azide as a Bifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylamino-PEG5-azide is a heterobifunctional linker increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a reactive methylamino group and a versatile azide (B81097) moiety separated by a hydrophilic five-unit polyethylene (B3416737) glycol (PEG) spacer, enables the precise and efficient covalent linkage of two distinct molecular entities. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the reactivity of its functional groups, the role of its PEG spacer, and its application in the synthesis of complex biomolecular conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are provided to facilitate its practical implementation in a research and development setting.

Core Properties of this compound

The utility of this compound as a bifunctional linker stems from the distinct properties of its three core components: the methylamino group, the PEG5 spacer, and the azide group.

| Property | Description | Key Advantages in Bioconjugation |

| Molecular Formula | C13H28N4O5 | - |

| Molecular Weight | 320.4 g/mol | Provides a defined spacer length for precise control over intermolecular distance. |

| Solubility | Water, DMSO, DCM, DMF | High solubility in a range of aqueous and organic solvents facilitates versatile reaction conditions.[1] |

| Purity | Typically >98% | High purity ensures reproducibility and minimizes side reactions.[1] |

| Storage | -20°C, desiccated | Proper storage is crucial to prevent degradation of the reactive moieties.[1] |

The Methylamino Group: A Nucleophilic Handle

The terminal methylamino group (-NHCH3) serves as a potent nucleophile, enabling covalent bond formation with various electrophilic functional groups. This secondary amine is reactive towards:

-

Activated Esters (e.g., N-hydroxysuccinimide esters - NHS esters): Reacts efficiently to form stable amide bonds. This is a widely used strategy for labeling proteins and other biomolecules.[2][3]

-

Carboxylic Acids: In the presence of carbodiimide (B86325) coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), the methylamino group forms a stable amide linkage with carboxylic acids.

-

Aldehydes and Ketones: Undergoes reductive amination to form a stable secondary amine linkage. This reaction involves the initial formation of an iminium ion, which is subsequently reduced by a reducing agent like sodium cyanoborohydride (NaBH3CN).[4][5]

The PEG5 Spacer: Enhancing Physicochemical Properties

The five-unit polyethylene glycol (PEG) spacer is a critical component that imparts several beneficial properties to the linker and the resulting bioconjugate:

-

Hydrophilicity: The PEG chain increases the aqueous solubility of the linker and can improve the solubility of hydrophobic molecules it is conjugated to, reducing the risk of aggregation.[2]

-

Biocompatibility and Reduced Immunogenicity: PEG is well-known for its low toxicity and ability to shield conjugated molecules from the immune system, potentially reducing the immunogenicity of therapeutic proteins.[6]

-

Pharmacokinetic Profile Improvement: The increased hydrodynamic radius conferred by the PEG spacer can reduce renal clearance of the conjugate, leading to a longer circulation half-life.[6]

-

Precise Spatial Control: The defined length of the PEG5 spacer allows for precise control over the distance between the two conjugated molecules, which is often critical for optimizing the biological activity of complex constructs like PROTACs.[2]

The Azide Group: A Bioorthogonal Chemical Handle

The azide group (-N3) is a key functional group for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility. The azide moiety of this compound can participate in:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regiospecific reaction forms a stable 1,4-disubstituted triazole linkage with a terminal alkyne.[7][8][9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction occurs between an azide and a strained alkyne (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN), forming a stable triazole. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[7]

Mechanism of Action in Bioconjugation

The bifunctional nature of this compound allows for a two-step sequential conjugation strategy. This is crucial for linking two different molecules without significant cross-reactivity.

Typically, the first molecule is attached via the methylamino group, as the conditions for this reaction (e.g., amide bond formation) are generally orthogonal to the azide group. Subsequently, the second molecule, functionalized with an alkyne or a strained cyclooctyne, is conjugated to the azide moiety via click chemistry.

Applications in Drug Development

This compound is a valuable tool in the development of targeted therapeutics, most notably PROTACs and ADCs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker is a critical component, and this compound provides the necessary length and flexibility to facilitate the formation of a stable ternary complex.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization for specific molecules and applications is recommended.

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol describes the conjugation of the methylamino group of the linker to a molecule containing a carboxylic acid using EDC/NHS chemistry.

Materials:

-

Molecule with a carboxylic acid group

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Anhydrous DMF or DMSO

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in Activation Buffer.

-

Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

-

Incubate for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation Reaction:

-

Dissolve this compound (1.0 equivalent) in Coupling Buffer.

-

Add the activated carboxylic acid solution to the this compound solution.

-

Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

-

Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

-

-

Quenching the Reaction (Optional):

-

Add Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide group of the linker-modified molecule to an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (from Protocol 1)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

Solvent: DMF/water or t-BuOH/water mixture

Procedure:

-

Reaction Setup:

-

Dissolve the azide-functionalized molecule (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.

-

Prepare a fresh solution of sodium ascorbate (0.1-0.5 equivalents) in water.

-

Prepare a solution of CuSO4·5H2O (0.01-0.1 equivalents) in water.

-

-

Reaction:

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by TLC, LC-MS, or HPLC.

-

-

Purification:

-

Once the reaction is complete, purify the triazole-linked conjugate by an appropriate method, such as column chromatography or HPLC.

-

Quantitative Data

Table 6.1: Representative Yields for Amine-Reactive Coupling Reactions

| Amine-Reactive Chemistry | Electrophile | Nucleophile | Typical Yield | Reference |

| NHS Ester Coupling | NHS Ester | Primary Amine | >90% | |

| EDC/NHS Coupling | Carboxylic Acid | Primary Amine | 60-95% | [10] |

| Reductive Amination | Aldehyde/Ketone | Primary/Secondary Amine | 70-95% | [11] |

Table 6.2: Representative Reaction Times for Azide-Alkyne Click Chemistry

| Click Chemistry Type | Alkyne Partner | Catalyst | Typical Reaction Time | Reference |

| CuAAC | Terminal Alkyne | Copper(I) | 5 min - 12 h | [12] |

| SPAAC | DBCO | None | 1 - 4 h | [13] |

| SPAAC | BCN | None | 1 - 4 h | [13] |

Conclusion

This compound is a highly versatile and efficient bifunctional linker that offers researchers and drug developers precise control over the construction of complex bioconjugates. Its distinct reactive ends, coupled with the beneficial properties of the PEG5 spacer, make it an invaluable tool in the synthesis of next-generation therapeutics such as ADCs and PROTACs. The detailed mechanisms and protocols provided in this guide serve as a foundational resource for the successful application of this powerful chemical tool.

References

- 1. This compound, 2055046-24-5 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The application of CuAAC 'click' chemistry to catenane and rotaxane synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. patents.justia.com [patents.justia.com]

Safety and Handling of Methylamino-PEG5-azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Methylamino-PEG5-azide in a laboratory setting. Due to the presence of an azide (B81097) functional group, this compound requires careful handling to mitigate potential hazards. This document outlines the known properties, stability considerations, proper storage, handling, and disposal methods, along with a general experimental protocol for its use in bioconjugation reactions.

Compound Information and Stability Assessment

This compound is a bifunctional linker molecule commonly used in bioconjugation and drug delivery research. It features a methylamino group for reaction with entities like carboxylic acids or activated esters, and an azide group for click chemistry applications. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media.[1][2][3][4]

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C13H28N4O5 | [1] |

| Molecular Weight | 320.4 g/mol | [1] |

| Appearance | Not specified, likely a solid or oil | N/A |

| Solubility | Water, DMSO, DCM, DMF | [1][3] |

| Storage Condition | -20°C | [1][3] |

Stability of Organic Azides

Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, with the potential for explosive decomposition.[5][6][7] The stability of an organic azide is often assessed by its carbon-to-nitrogen (C/N) ratio and the "Rule of Six".[5]

-

Carbon to Nitrogen Ratio (C/N): For this compound (C13H28N4O5), the C/N ratio is 13/4 = 3.25. Organic azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be handled with care, stored at low temperatures, and used in limited quantities.[7][8] While the C/N ratio of 3.25 is slightly above this range, caution is still warranted.

-

Rule of Six: This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe.[5] this compound has 13 carbons to one azide group, which satisfies this rule.

Based on these assessments, this compound is expected to be relatively stable for an organic azide, but the inherent risks of the azide group necessitate stringent safety precautions.

Hazard Identification and Safety Precautions

Potential Hazards

-

Explosive Decomposition: Organic azides can decompose explosively when subjected to heat, shock, friction, or light.[5][6]

-

Toxicity: Azide compounds are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[9][10][11] They can inhibit the cytochrome oxidase system, similar to cyanides.[7]

-

Formation of Hydrazoic Acid: Contact with acids will form hydrazoic acid (HN3), which is a highly toxic, volatile, and explosive gas.[5][8][9]

-

Formation of Metal Azides: Contact with heavy metals (e.g., copper, lead, mercury, silver, brass, bronze) can form highly sensitive and explosive metal azides.[5][8] This is particularly relevant for click chemistry reactions that use copper catalysts.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

| PPE | Specification |

| Eye Protection | Safety glasses or goggles. A face shield is recommended when working with larger quantities or when there is a splash hazard.[8] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). |

| Body Protection | A lab coat should be worn at all times. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation.[6][8] |

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and ensuring laboratory safety.

Storage

-

Temperature: Store at -20°C as recommended by suppliers.[1][3]

-

Container: Store in a tightly sealed container, protected from light.[5]

-

Incompatibilities: Store away from acids, heavy metals, metal salts, oxidizing agents, and halogenated solvents.[5][8][9]

-

Location: Store in a designated, well-ventilated area. Do not store on metal shelves.[6]

Handling

-

Work Area: All work with this compound should be performed in a chemical fume hood with the sash positioned as low as possible.[8] A blast shield should be used when possible.[8]

-

Utensils: Use non-metal spatulas and tools (e.g., plastic, ceramic) to avoid the formation of metal azides.[5]

-

Heating: Avoid heating the compound. If heating is necessary for a reaction, it should be done with extreme caution, behind a blast shield, and on a small scale.

-

Solutions: It is recommended to handle the compound in solution to reduce the risk of shock-sensitivity.[6][8] Prepare stock solutions in solvents like DMSO or DMF.[12]

-

Inert Atmosphere: For preparing stock solutions, it is good practice to work under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture condensation upon removal from cold storage.[12]

Experimental Protocols

The following is a general protocol for a copper-catalyzed click chemistry reaction (CuAAC) using this compound. This should be adapted for specific experimental needs and performed with all necessary safety precautions.

Preparation of Stock Solutions

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[12]

-

Under an inert atmosphere, prepare a stock solution (e.g., 10 mM) by dissolving the required amount of this compound in anhydrous DMSO or DMF.

-

Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.

-

Prepare stock solutions of the copper (II) sulfate (B86663) and a reducing agent (e.g., sodium ascorbate).

Click Chemistry Reaction

-

In a chemical fume hood, add the alkyne-containing molecule to the reaction buffer (e.g., PBS).

-

Add the this compound stock solution to the reaction mixture.

-

Add the sodium ascorbate (B8700270) solution, followed by the copper (II) sulfate solution to initiate the reaction.

-

Allow the reaction to proceed at room temperature for the desired amount of time (typically 1-4 hours).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

-

Once the reaction is complete, the product can be purified by a suitable method such as chromatography.

Spill and Waste Disposal

Spill Response

-

Small Spills: For small spills of solutions, absorb the material with a spill absorbent. For small solid spills, carefully sweep up the material.[9]

-

Large Spills: In case of a large spill, evacuate the area and contact the institutional safety office.[7]

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent.

Waste Disposal

-

Segregation: All azide-containing waste must be collected in a designated and clearly labeled waste container.[7][8]

-

Incompatible Wastes: DO NOT mix azide waste with acidic waste or waste containing heavy metals.[5][6]

-

Disposal Procedure: Dispose of azide waste through the institution's hazardous waste program.[5][7] Do not dispose of down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[9]

-

Deactivation (Optional): For some organic azides, it may be possible to convert them to a more stable derivative (e.g., an amine) before disposal.[5] Consult with your institution's safety office for approved procedures.

Visual Diagrams

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Azide Decomposition Pathway

Caption: Potential decomposition pathway of an organic azide.

References

- 1. This compound, 2055046-24-5 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methylamino-PEG3-azide, 1355197-57-7 | BroadPharm [broadpharm.com]

- 4. MeNH-PEG, Methylamino PEG, PEG reagent | BroadPharm [broadpharm.com]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. ehs.ucsb.edu [ehs.ucsb.edu]

- 7. uvic.ca [uvic.ca]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

The Pivotal Role of the PEG5 Spacer in Methylamino-PEG5-azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the strategic selection of a linker is paramount to the efficacy, stability, and pharmacokinetic profile of the final conjugate. Among the arsenal (B13267) of available tools, heterobifunctional linkers bearing polyethylene (B3416737) glycol (PEG) spacers have gained prominence. This guide provides a comprehensive technical overview of Methylamino-PEG5-azide, with a specific focus on the integral role of its discrete five-unit polyethylene glycol (PEG5) spacer.

This compound is a versatile chemical entity featuring a methylamino group for reaction with carboxylic acids, activated esters, or carbonyls, and an azide (B81097) moiety for highly specific "click chemistry" reactions. The discrete PEG5 chain serves as a hydrophilic spacer, imparting a range of beneficial properties to the resulting bioconjugate. This document will delve into the core functions of the PEG5 spacer, present quantitative data, provide detailed experimental protocols, and visualize key workflows and signaling pathways.

Core Functions and Advantages of the PEG5 Spacer

The discrete PEG5 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, such as cytotoxic drugs used in Antibody-Drug Conjugates (ADCs), are inherently hydrophobic. This poor water solubility can lead to aggregation, diminishing efficacy and potentially increasing immunogenicity. The hydrophilic ethylene (B1197577) glycol units of the PEG5 spacer significantly increase the overall water solubility of the bioconjugate, mitigating aggregation and improving its formulation and handling.

-

Reduced Immunogenicity and Enhanced Stability: The PEG component can form a protective hydration shell around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, thereby reducing the risk of an immune response. Furthermore, this hydration layer can offer protection against enzymatic degradation, enhancing the stability of the conjugate in biological fluids.

-

Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG5 spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate. The increased hydrodynamic size imparted by the PEG chain can reduce renal clearance, leading to prolonged exposure in the body.

-

Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG5 spacer provides critical spatial separation between the conjugated molecules. This is crucial for maintaining the biological activity of a protein or antibody by preventing the conjugated molecule from interfering with its binding site. It also ensures that the payload is accessible to its target once the bioconjugate reaches its destination. The approximate extended length of a PEG5 spacer is a key parameter in the design of bioconjugates.

Data Presentation: The Impact of PEG Linker Length

The length of the PEG spacer is a critical design parameter that must be optimized for each specific application. The following tables summarize quantitative data from various studies, comparing the effects of different PEG linker lengths on key bioconjugate parameters. While not all studies specifically isolate a PEG5 linker, the data provides valuable trends for informing the design of bioconjugates.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |

| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |

| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.[1] This data illustrates that increasing the PEG linker length generally leads to a decrease in the clearance rate of ADCs, thereby increasing their circulation time. A PEG5 linker would be expected to have a clearance rate between that of PEG4 and PEG6.

Table 2: Effect of PEG Linker Length on Binding Affinity

| Compound | PEG Linker Length | IC50 (nM) |

| natGa-NOTA-PEGn-RM26 | PEG2 | 1.3 ± 0.2 |

| natGa-NOTA-PEGn-RM26 | PEG3 | 1.9 ± 0.3 |

| natGa-NOTA-PEGn-RM26 | PEG4 | 2.5 ± 0.4 |

| natGa-NOTA-PEGn-RM26 | PEG6 | 3.1 ± 0.5 |

Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR).[1] In this specific case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[1] This highlights that the optimal PEG length for receptor binding is context-dependent and may require empirical determination.

Table 3: Stability of PEGylated Peptides in Human Plasma

| Peptide Conjugate | % Intact after 24h in Human Plasma |

| A20FMDV2-acetyl-PEG2 | ~75% |

| A20FMDV2-acetyl-PEG5 | >80% |

| A20FMDV2-propionyl-PEG5 | ~65% |

| A20FMDV2-acetyl-PEG20 | ~55% |

Data from a stability study of A20FMDV2 analogues. This study surprisingly found that shorter PEG linkers (PEG2 and PEG5) conferred greater stability in human plasma compared to a longer PEG20 linker.[1]

Experimental Protocols

This section provides detailed methodologies for the sequential conjugation of two different molecules using this compound.

Protocol 1: Amide Bond Formation with the Methylamino Group

This protocol describes the conjugation of a molecule containing a carboxylic acid to the methylamino group of this compound using EDC/NHS chemistry.

Materials:

-

Molecule of interest with a carboxylic acid group (Molecule A-COOH)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., Reverse-Phase HPLC or Size Exclusion Chromatography)

Procedure:

-

Preparation of Reactants:

-

Dissolve Molecule A-COOH in Activation Buffer.

-

Dissolve this compound in DMF or DMSO to create a stock solution.

-

Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

-

-

Activation of Carboxylic Acid:

-

In a reaction vessel, add the solution of Molecule A-COOH.

-

Add a 1.5 to 5-fold molar excess of EDC and NHS to the Molecule A-COOH solution.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.

-

-

Conjugation to this compound:

-

Add the activated Molecule A-NHS ester solution to the this compound solution. A 1:1 to 1.5:1 molar ratio of activated payload to linker is recommended.

-

Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer to facilitate the reaction between the NHS ester and the methylamino group.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to hydrolyze any unreacted NHS esters.

-

Purify the resulting Molecule A-PEG5-azide conjugate using an appropriate chromatographic method to remove unreacted molecules and byproducts.

-

Characterize the purified conjugate by methods such as LC-MS and NMR to confirm its identity and purity.

-

Protocol 2: Click Chemistry with the Azide Group

This section describes two common click chemistry reactions for the azide-functionalized conjugate obtained from Protocol 1.

Materials:

-

Purified Molecule A-PEG5-azide

-

Molecule of interest with a terminal alkyne (Molecule B-Alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Reaction Buffer: PBS, pH 7.4

-

DMSO or DMF

Procedure:

-

Preparation of Reactants:

-

Dissolve Molecule A-PEG5-azide and Molecule B-Alkyne in the Reaction Buffer. DMSO or DMF can be used as a co-solvent if necessary, but the final concentration should be kept low (<10%).

-

Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the ligand in water.

-

-

CuAAC Reaction:

-

In a reaction tube, combine Molecule A-PEG5-azide and Molecule B-Alkyne. A slight molar excess of one component may be used to drive the reaction to completion.

-

Add the copper ligand (e.g., THPTA) to the reaction mixture.

-

Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-500 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

-

-

Purification:

-

Once the reaction is complete, purify the final conjugate (Molecule A-PEG5-Molecule B) using a suitable method such as size-exclusion chromatography, affinity chromatography, or HPLC to remove excess reagents, catalyst, and byproducts.

-

This copper-free click chemistry method is ideal for biological applications where copper toxicity is a concern.

Materials:

-

Purified Molecule A-PEG5-azide

-

Molecule of interest with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) (Molecule C-DBCO/BCN)

-

Reaction Buffer: PBS, pH 7.4

-

DMSO or DMF

Procedure:

-

Preparation of Reactants:

-

Dissolve Molecule A-PEG5-azide and Molecule C-DBCO/BCN in the Reaction Buffer. Use a minimal amount of a co-solvent like DMSO if needed.

-

-

SPAAC Reaction:

-

Combine the solutions of Molecule A-PEG5-azide and Molecule C-DBCO/BCN. A 1.5- to 10-fold molar excess of one component is often used to ensure efficient conjugation.

-

Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Purify the final conjugate (Molecule A-PEG5-Molecule C) using an appropriate chromatographic method to remove any unreacted starting materials.

-

Mandatory Visualization

Logical Relationships and Experimental Workflows

Signaling Pathways

The use of bioconjugates, such as antibody-drug conjugates, often targets cell surface receptors to either deliver a payload or modulate signaling. The following diagrams illustrate simplified versions of key signaling pathways that are common targets in drug development.

Conclusion

The PEG5 spacer in this compound is a critical component that imparts numerous advantageous properties to bioconjugates. By enhancing solubility, stability, and pharmacokinetic profiles, while providing optimal spatial separation, the PEG5 linker plays a vital role in the development of effective and safe targeted therapies and research tools. The choice of conjugation chemistry for the terminal methylamino and azide groups offers researchers the flexibility to design and synthesize a wide array of complex biomolecular constructs. The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of this compound in creating next-generation therapeutics and diagnostics.

References

Navigating the Nuances of Amine Reactivity in PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of Polyethylene Glycol (PEG) linkers with amine groups is a cornerstone of bioconjugation, enabling the attachment of therapeutic payloads, imaging agents, and other moieties to biological targets. The choice between a primary amine (-NH₂) and a methylamino (-NHCH₃) group at the terminus of a PEG linker can significantly influence the efficiency of conjugation, the stability of the resulting conjugate, and its ultimate biological performance. This technical guide provides an in-depth analysis of the differences in reactivity between primary and methylamino PEG linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in making informed decisions for their drug development programs.

While primary amines are generally more reactive due to lower steric hindrance and readily available pKa data, methylamino linkers offer the potential for enhanced stability of the final conjugate. This guide will dissect the factors governing these differences, providing a framework for selecting the optimal amine functionality for a given bioconjugation strategy.

Core Principles: Understanding the Reactivity Landscape

The reactivity of an amine is primarily governed by its nucleophilicity and basicity, which are influenced by both electronic and steric factors.

Electronic Effects

The methyl group in a methylamino moiety is an electron-donating group. This inductive effect increases the electron density on the nitrogen atom, making the methylamino group more basic than a primary amine. A higher basicity, reflected in a higher pKa of the conjugate acid, generally correlates with increased nucleophilicity.

Steric Hindrance

The presence of the methyl group in the methylamino linker introduces steric bulk around the nitrogen atom. This steric hindrance can impede the approach of an electrophile, such as the carbonyl carbon of an N-hydroxysuccinimide (NHS) ester, a common activating group for PEGylation. This can lead to a slower reaction rate compared to a less hindered primary amine.[1]

The Interplay of Electronics and Sterics

In the context of PEG linkers, there is a delicate balance between the electron-donating effect of the methyl group, which enhances nucleophilicity, and the increased steric hindrance, which impedes the reaction. For many common electrophiles used in bioconjugation, such as NHS esters, the steric effect is often the dominant factor, leading to a generally higher reactivity for primary amines.

Quantitative Data Summary

A critical aspect of selecting the appropriate linker is understanding the quantitative differences in their properties. The following tables summarize key data points for primary and methylamino PEG linkers.

| Parameter | Primary Amine (-NH₂) on PEG | Methylamino (-NHCH₃) on PEG | Reference(s) |

| pKa of Conjugate Acid | ~9.7 (for Jeffamine®, a primary amine-terminated PPG-PEG-PPG) | Not readily available in literature | [2] |

| General Reactivity Trend with NHS Esters | Higher | Lower | [1] |

Reaction Kinetics: Primary vs. Methylamino PEG Linkers

The rate of a bioconjugation reaction is a critical parameter for process optimization and ensuring complete and specific labeling. The reaction of amine-terminated PEG linkers with NHS esters is a widely used conjugation strategy.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Factors Influencing Reaction Rate

-

pH: The reaction rate is highly pH-dependent. The amine must be in its deprotonated, nucleophilic form to react. Therefore, the reaction is typically carried out at a pH of 7-9.[3][4] At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.

-

Steric Hindrance: As previously mentioned, the methyl group on the methylamino linker sterically hinders the approach of the electrophile, generally resulting in a slower reaction rate compared to a primary amine.[1]

-

Concentration of Reactants: The reaction rate is dependent on the concentration of both the amine-PEG and the activated molecule.

Stability of the Resulting Conjugate

The stability of the linkage between the PEG and the conjugated molecule is crucial for the overall efficacy and safety of the bioconjugate.

Chemical Stability

The product of the reaction between an amine and an NHS ester is an amide bond. In the case of a primary amine, a secondary amide is formed, while a methylamino group forms a tertiary, N-methylated amide. Amide bonds are generally very stable under physiological conditions. However, N-methylation can influence the hydrolytic stability of the amide bond. While some studies on small molecules have shown that N-acylated amino acid amides can be surprisingly unstable under acidic conditions, N-methylation of peptides is generally considered to enhance their stability.[5][6]

Enzymatic Stability

A key advantage of using a methylamino linker is the increased resistance of the resulting N-methyl amide bond to enzymatic cleavage by proteases.[1][7][8] The methyl group can sterically hinder the approach of the enzyme's active site, thereby protecting the conjugate from degradation. This can lead to a longer in vivo half-life of the bioconjugate.

Experimental Protocols

To aid researchers in their comparative analysis, the following are detailed methodologies for key experiments.

Protocol for Comparative Kinetic Analysis of PEGylation

This protocol outlines a method to compare the reaction kinetics of a primary amine-PEG and a methylamino-PEG with an NHS-activated molecule using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Primary amine-terminated PEG (e.g., NH₂-PEG-X)

-

Methylamino-terminated PEG (e.g., CH₃NH-PEG-X)

-

NHS-activated molecule (e.g., a fluorescent dye with an NHS ester group)

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis or fluorescence)

-

Mobile Phases for HPLC (e.g., Acetonitrile and water with 0.1% TFA)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of primary amine-PEG and methylamino-PEG of known concentrations in the Reaction Buffer.

-

Prepare a stock solution of the NHS-activated molecule in a suitable organic solvent (e.g., DMSO or DMF).

-

-

Reaction Setup:

-

In separate reaction vials, add the primary amine-PEG and methylamino-PEG solutions.

-

Equilibrate the vials to the desired reaction temperature (e.g., 25°C).

-

-

Initiation of Reaction:

-

To each vial, add a predetermined amount of the NHS-activated molecule stock solution to initiate the reaction. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction kinetics.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing the Quenching Solution.

-

-

HPLC Analysis:

-

Analyze the quenched samples by HPLC.

-

Develop an HPLC method that can separate the unreacted NHS-activated molecule, the PEGylated product, and any hydrolysis byproducts.

-

Monitor the disappearance of the NHS-activated molecule and the appearance of the PEGylated product over time.[7]

-

-

Data Analysis:

-

Integrate the peak areas of the reactant and product at each time point.

-

Plot the concentration of the product formed versus time for both the primary amine and methylamino reactions.

-

Determine the initial reaction rates from the slopes of these plots.

-

If the reaction is performed under pseudo-first-order conditions (with a large excess of one reactant), the observed rate constant (k_obs) can be determined. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the excess reactant.

-

Protocol for Assessing Enzymatic Stability

This protocol provides a method to compare the stability of an amide-linked versus an N-methyl amide-linked PEG-peptide conjugate in the presence of a protease.

Materials:

-

PEG-peptide conjugate with an amide linkage.

-

PEG-peptide conjugate with an N-methyl amide linkage.

-

Protease solution (e.g., Trypsin, Chymotrypsin) in a suitable buffer.

-

Incubation Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

-

Stop Solution: e.g., 10% Trifluoroacetic acid (TFA).

-

HPLC system with a C18 reverse-phase column and UV detector.

Procedure:

-

Incubation Setup:

-

In separate microcentrifuge tubes, dissolve a known concentration of each PEG-peptide conjugate in the Incubation Buffer.

-

Add the protease solution to each tube to initiate the enzymatic digestion. Include a control for each conjugate without the addition of protease.

-

Incubate the tubes at 37°C.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

Stop the enzymatic reaction by adding the Stop Solution.

-

-

HPLC Analysis:

-

Analyze the samples by reverse-phase HPLC.

-

Develop a gradient method that can separate the intact PEG-peptide conjugate from any degradation fragments.

-

-

Data Analysis:

-

Integrate the peak area of the intact conjugate at each time point.

-

Plot the percentage of the remaining intact conjugate versus time for both the amide and N-methyl amide-linked conjugates.

-

Compare the degradation profiles to assess the relative enzymatic stability.

-

Conclusion and Recommendations

The choice between a primary amine and a methylamino group for PEG linker functionalization is a critical decision in the design of bioconjugates.

-

Choose a primary amine-terminated PEG linker when:

-

Rapid reaction kinetics are desired.

-

The target molecule is sensitive to prolonged reaction times or harsh conditions.

-

Maximizing conjugation efficiency is the primary goal.

-

-

Choose a methylamino-terminated PEG linker when:

-

Enhanced stability of the final conjugate against proteolytic degradation is a key requirement.

-

A longer in vivo half-life of the bioconjugate is desired.

-

Slightly slower reaction kinetics can be tolerated in the manufacturing process.

-

Ultimately, the optimal choice will depend on the specific application, the nature of the molecule to be conjugated, and the desired properties of the final product. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the most suitable linker for their needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Optimization of octreotide PEGylation by monitoring with fast reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stallardediting.com [stallardediting.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]

An In-depth Technical Guide to Click Chemistry Using Azide-Functionalized PEG

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry centered on the use of azide-functionalized polyethylene (B3416737) glycol (PEG), a powerful tool in bioconjugation, drug delivery, and materials science. We will delve into the core principles, present detailed experimental protocols, summarize key quantitative data, and visualize complex processes to facilitate a deeper understanding of this transformative chemical methodology.

Introduction to Click Chemistry and PEGylation

"Click chemistry" is a concept introduced by K. Barry Sharpless and is characterized by reactions that are modular, high-yielding, stereospecific, and generate minimal and inoffensive byproducts.[1] One of the most prominent examples of a click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, which forms a stable triazole linkage.[2][3] This reaction is highly selective and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[4]

Polyethylene glycol (PEG) is a biocompatible, non-toxic, and non-immunogenic polymer widely used in the pharmaceutical and biotechnology industries.[5][6] The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly improve the therapeutic properties of peptides, proteins, and small molecule drugs.[4] Key benefits of PEGylation include enhanced solubility, increased stability against enzymatic degradation, reduced immunogenicity, and extended circulation half-life by minimizing renal clearance.[4][7]

The combination of click chemistry with azide-functionalized PEG creates a highly efficient and versatile platform for bioconjugation.[8] Azide-functionalized PEG (Azide-PEG) reagents allow for the precise and site-specific attachment of PEG to biomolecules and nanoparticles, enabling the development of advanced drug delivery systems, diagnostic tools, and biomaterials.[9][10][11]

Core Principles of Azide-Alkyne Click Chemistry

There are two primary forms of azide-alkyne cycloaddition used in conjunction with azide-functionalized PEG: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most well-known click reaction and involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole. This reaction is extremely efficient and proceeds under mild conditions, including in aqueous solutions.[4][12] The copper(I) catalyst can be generated in situ from copper(II) salts (e.g., CuSO₄) with the addition of a reducing agent like sodium ascorbate (B8700270).[12][13] Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the copper(I) oxidation state and improve reaction efficiency.[14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While highly efficient, the use of a copper catalyst in CuAAC can be problematic for in vivo applications due to its cytotoxicity.[9] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by utilizing a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), in place of a terminal alkyne.[15][] The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.[17] This makes SPAAC a truly bioorthogonal reaction suitable for live-cell imaging and in vivo bioconjugation.[9][]

Synthesis and Characterization of Azide-Functionalized PEG

Azide-functionalized PEG can be synthesized through various chemical routes. A common method involves the modification of a hydroxyl-terminated PEG.[18] The hydroxyl group is first activated, for instance, by conversion to a mesylate or tosylate, followed by nucleophilic substitution with sodium azide (NaN₃).[9][19] Heterobifunctional PEGs, possessing an azide at one terminus and another functional group (e.g., amine, carboxyl, NHS ester) at the other, offer greater versatility for more complex bioconjugation strategies.[10][18][19]

The successful synthesis and purity of azide-functionalized PEG are critical for subsequent applications. Characterization is typically performed using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the azide group and the integrity of the PEG backbone.[18][20]

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is used to determine the molecular weight and polydispersity of the PEG derivative.[18][21]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic azide stretching vibration.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with azide-functionalized PEG. These should be optimized for specific substrates and applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to an azide-functionalized PEG.

Materials:

-

Azide-functionalized PEG (Azide-PEG)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

-

Solvent (e.g., deionized water, PBS, DMF, DMSO)

Procedure:

-

Dissolve Reactants: Dissolve the Azide-PEG and the alkyne-functionalized molecule in the chosen solvent. The molar ratio of Azide-PEG to the alkyne molecule can be varied, but a 1:1 to 1.2:1 ratio is common.

-

Prepare Catalyst Stock Solutions:

-

Prepare a 10 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 50 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

If using TBTA, prepare a 10 mM stock solution in a suitable solvent like DMSO.

-

-

Reaction Setup:

-

To the solution of reactants, add the TBTA solution (if used) to a final concentration of 1 mM.

-

Add the CuSO₄ solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 1 to 24 hours, depending on the reactants. The reaction progress can be monitored by techniques such as HPLC or LC-MS.

-

Purification: Once the reaction is complete, the PEGylated product can be purified from excess reagents and catalyst using methods like dialysis, size-exclusion chromatography (SEC), or precipitation.[20]

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of a strained cyclooctyne-containing molecule to an azide-functionalized PEG.

Materials:

-

Azide-functionalized PEG (Azide-PEG)

-

Strained cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-functionalized)

-

Solvent (e.g., deionized water, PBS, DMF, DMSO)

Procedure:

-

Dissolve Reactants: Dissolve the Azide-PEG and the cyclooctyne-functionalized molecule in the chosen solvent. A molar ratio of 1:1 is typically used.

-

Reaction Setup: Combine the solutions of the Azide-PEG and the cyclooctyne-functionalized molecule.

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature. SPAAC reactions are generally faster than CuAAC, with significant product formation often observed within a few hours. Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, LC-MS).

-

Purification: Purify the PEGylated product from unreacted starting materials using techniques such as dialysis, SEC, or precipitation.

Quantitative Data Summary

The efficiency of PEGylation and the properties of the resulting conjugates are critical parameters in drug development and materials science. The following tables summarize key quantitative data related to click chemistry using azide-functionalized PEG.

Table 1: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (metal-free)[9][22] |

| Biocompatibility | Potentially cytotoxic due to copper | Highly biocompatible, suitable for in vivo applications[9][] |

| Reaction Rate | Generally fast with catalyst | Can be very fast, dependent on the strain of the cyclooctyne |

| Alkyne Reactant | Terminal alkyne | Strained cyclooctyne (e.g., DBCO, BCN)[15] |

| Typical Application | Ex vivo bioconjugation, materials synthesis | In vivo bioconjugation, live-cell imaging[9][] |

Table 2: Influence of PEG Molecular Weight on Pharmacokinetics of a PEGylated Protein (Interferon β-1b) [14]

| PEG Molecular Weight (kDa) | In Vitro Antiviral Activity | Elimination Half-life | Area Under the Curve (AUC) |

| 10 (linear) | Higher | Shorter | Lower |

| 20 (linear) | ↓ | ↑ | ↑ |

| 30 (linear) | ↓ | ↑ | ↑ |

| 40 (linear) | ↓ | ↑ | ↑ |

| 40 (branched) | Lower | Longer | Higher |

As PEG size increases, in vitro activity tends to decrease, while circulation half-life and overall drug exposure (AUC) increase.[14]

Applications in Research and Drug Development

The versatility of click chemistry with azide-functionalized PEG has led to its widespread adoption in various fields.

Targeted Drug Delivery

Azide-PEG can be used to functionalize drug delivery vehicles such as liposomes, micelles, and nanoparticles.[9] Targeting ligands (e.g., antibodies, peptides) can then be attached to the azide-PEG via click chemistry to create systems that can specifically deliver therapeutic agents to diseased cells or tissues.[9] This approach improves the therapeutic index of drugs by increasing their concentration at the target site while minimizing off-target toxicity.

Bioconjugation and Protein Modification

Click chemistry provides a robust method for the site-specific PEGylation of proteins and peptides.[4][14] By introducing an alkyne- or azide-bearing non-canonical amino acid into a protein's sequence, a PEG chain can be attached at a precise location, leading to a homogeneous product with predictable properties.[14] This is a significant advantage over traditional PEGylation methods that often result in heterogeneous mixtures.

Hydrogel Formation and Biomaterials

Azide- and alkyne-functionalized multi-arm PEGs can be cross-linked via click chemistry to form hydrogels.[22][23][24] These hydrogels are highly biocompatible and have tunable mechanical properties, making them excellent candidates for applications in tissue engineering, regenerative medicine, and as injectable drug delivery depots.[23][24]

Conclusion

Click chemistry utilizing azide-functionalized PEG represents a powerful and enabling technology for researchers, scientists, and drug development professionals. The high efficiency, selectivity, and biocompatibility of these reactions have revolutionized the field of bioconjugation. Whether through the robust and well-established CuAAC reaction or the bioorthogonal SPAAC for in vivo applications, azide-PEG provides a versatile platform for creating advanced therapeutics, sophisticated diagnostic agents, and innovative biomaterials. As our understanding of the intricacies of these reactions and their applications continues to grow, so too will their impact on medicine and materials science.

References

- 1. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. Applications of PEGs in Drug Delivery & Diagnostics [jenkemusa.com]

- 8. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. ijrpr.com [ijrpr.com]

- 11. purepeg.com [purepeg.com]

- 12. interchim.fr [interchim.fr]

- 13. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 14. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labinsights.nl [labinsights.nl]

- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PEGylation of bovine serum albumin using click chemistry for the application as drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Strain-Promoted Crosslinking of PEG-based Hydrogels via Copper-Free Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. An injectable PEG-based hydrogel synthesized by strain-promoted alkyne–azide cycloaddition for use as an embolic agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Methylamino-PEG5-azide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG5-azide is a heterobifunctional linker molecule integral to the field of bioconjugation. Its unique architecture, featuring a reactive methylamino group and a versatile azide (B81097) moiety separated by a hydrophilic five-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a powerful tool for covalently linking molecules of interest. This guide provides a comprehensive overview of the key features of this compound, detailed experimental protocols for its use, and its applications in constructing complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The methylamino group provides a reactive handle for conjugation to molecules bearing carboxylic acids or their activated esters, such as N-hydroxysuccinimide (NHS) esters.[1] The azide group is a key component for "click chemistry," a suite of reactions known for their high efficiency and specificity.[1] Specifically, the azide can participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2] The PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a critical feature for biological applications.[1]

Core Features and Properties

This compound is a versatile chemical tool with distinct functionalities at each terminus of a flexible PEG linker.

Structural and Physicochemical Data

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C13H28N4O5 | [1] |

| Molecular Weight | 320.4 g/mol | [1] |

| Purity | ≥98% | [1] |

| CAS Number | 2055046-24-5 | [1] |

| Solubility | Water, DMSO, DCM, DMF | [1] |

| Storage Condition | -20°C | [1] |

Functional Groups and Reactivity

The utility of this compound in bioconjugation stems from its two distinct reactive groups:

-

Methylamino Group (-NHCH3): This secondary amine is a potent nucleophile that readily reacts with electrophilic groups. Its primary utility is in forming stable amide bonds with carboxylic acids (often activated as NHS esters) and reacting with aldehydes and ketones.[1] The reaction with NHS esters is highly efficient and a cornerstone of bioconjugation for labeling proteins and other biomolecules.[3][4]

-

Azide Group (-N3): The azide group is remarkably stable under most biological conditions, making it an ideal functional group for bioorthogonal chemistry.[5] It does not typically react with endogenous functional groups found in biological systems. Its specific reactivity with alkynes through "click chemistry" allows for the precise and efficient formation of a stable triazole linkage.[5] This can be achieved through two primary pathways:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper(I) catalyst to join the azide with a terminal alkyne.[2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide.[2] The absence of a potentially toxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[6]

-

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound. These are general protocols and may require optimization for specific applications.

Protocol 1: Amide Bond Formation via NHS Ester Chemistry

This protocol describes the conjugation of the methylamino group of this compound to a molecule containing an NHS ester.

Materials:

-

This compound

-

NHS ester-functionalized molecule

-

Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.3-8.5)[7][8]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Equilibrate the vials of this compound and the NHS ester to room temperature before opening to prevent moisture condensation.

-

Dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMF or DMSO.

-

Dissolve this compound in the reaction buffer.

-

-

Conjugation Reaction:

-

Add the dissolved NHS ester solution to the this compound solution. A molar excess of the NHS ester (typically 5-20 fold) is often used.[9]

-

The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain the integrity of biological molecules if present.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[9]

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes to react with any unreacted NHS ester.[9]

-

-

Purification:

-

Purify the conjugate using a suitable method such as size-exclusion chromatography to remove excess reagents and byproducts.

-

Reaction Parameters for NHS Ester Coupling:

| Parameter | Recommended Condition | Reference |

| pH | 8.3 - 8.5 | [7][8] |

| Temperature | Room Temperature or 4°C | [9] |

| Duration | 1-2 hours (RT) or overnight (4°C) | [9] |

| Solvent | Amine-free aqueous buffer with minimal organic solvent | [7][8] |

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide group of a this compound-modified molecule to an alkyne-containing molecule using a copper catalyst.

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the azide- and alkyne-functionalized molecules in the reaction buffer.

-

Prepare stock solutions of CuSO4, sodium ascorbate, and the ligand.

-

-

Conjugation Reaction:

-

In a reaction vessel, combine the azide- and alkyne-functionalized molecules.

-

In a separate tube, premix the CuSO4 and ligand solutions.

-

Add the copper/ligand mixture to the reaction vessel. The final copper concentration is typically 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.

-

Incubate the reaction at room temperature for 1-4 hours.

-

-

Purification:

-

Purify the conjugate using an appropriate method to remove the catalyst and excess reagents.

-

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azide group of a this compound-modified molecule to a strained alkyne (e.g., DBCO or BCN).

Materials:

-

Azide-functionalized molecule

-

Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF (optional)

-

Purification system

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide- and strained alkyne-functionalized molecules in the reaction buffer. If solubility is an issue, a minimal amount of DMSO or DMF can be used.

-

-

Conjugation Reaction:

-

Combine the azide- and strained alkyne-functionalized molecules in a reaction vessel. A slight molar excess of one reagent may be used to drive the reaction to completion.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[3] Reaction times can be faster depending on the specific strained alkyne used.[6]

-

-

Purification:

-

Purify the resulting conjugate using a suitable technique to remove any unreacted starting materials.

-

Visualizing Bioconjugation Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the key reactions and a more complex application of this compound.

Amine-Reactive Conjugation Workflow

Caption: Workflow for conjugating this compound via its amine group.

Azide-Reactive "Click Chemistry" Workflow

Caption: Comparison of CuAAC and SPAAC pathways for azide-alkyne cycloaddition.

Logical Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: A representative workflow for the synthesis of an ADC using this compound.

References

- 1. Methylamino-PEG3-azide | 1355197-57-7 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. pharmasalmanac.com [pharmasalmanac.com]

- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. interchim.fr [interchim.fr]

- 9. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Methylamino-PEG5-azide: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG5-azide is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal methylamino group and an azide (B81097) group connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

Core Properties and Data

The fundamental characteristics of this compound are summarized below, providing essential information for its application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 2055046-24-5 | [1] |

| Molecular Weight | 320.4 g/mol | [1] |